CH3CH2I
C2H6I-
Iodoethane
CAS No.: 75-03-6
Cat. No.: VC20850427
Molecular Formula: C2H5I
CH3CH2I
C2H6I-
Molecular Weight: 156.97 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 75-03-6 |
---|---|
Molecular Formula | C2H5I CH3CH2I C2H6I- |
Molecular Weight | 156.97 g/mol |
IUPAC Name | iodoethane |
Standard InChI | InChI=1S/C2H5I/c1-2-3/h2H2,1H3 |
Standard InChI Key | HVTICUPFWKNHNG-UHFFFAOYSA-N |
SMILES | CCI |
Canonical SMILES | CC.[I-] |
Boiling Point | 72.5 °C 72 °C |
Flash Point | 61 °C c.c. |
Melting Point | -111.1 °C -108 °C |
Introduction
Physical Properties
Iodoethane possesses distinct physical characteristics that influence its handling, storage, and applications in laboratory settings. The compound exists as a liquid at room temperature with a light, delicate odor .
Basic Physical Parameters
The following table summarizes the key physical properties of iodoethane:
Property | Value | Unit |
---|---|---|
Molecular Weight | 155.97 | g/mol |
Melting Point | -108 | °C |
Boiling Point | 69-73 | °C (at 1013 hPa) |
Density | 1.93-1.95 | g/mL (at 20-25°C) |
Vapor Density | 5.38 | (vs air) |
Vapor Pressure | 100-133 | mm Hg (at 18°C) |
Flash Point | 53 | °C |
Refractive Index | n | - |
Water Solubility | 4 | g/L (at 20°C) |
The compound displays limited solubility in water (4 g/L) with slow decomposition occurring in aqueous environments . Iodoethane has a relatively high density compared to water, at approximately 1.95 g/mL at 25°C, and possesses a vapor density significantly greater than air (5.38) .
Sensory Properties
Iodoethane is characterized as a clear colorless liquid that may develop a faint yellow or pink coloration over time, particularly when exposed to light . The compound has a light, delicate odor that can be detected at low concentrations .
Chemical Properties and Structure
Iodoethane consists of a two-carbon chain with an iodine atom attached to one terminal carbon. This structural arrangement confers specific chemical behaviors that define its reactivity profile.
Molecular Structure
The molecular formula of iodoethane is C₂H₅I with a molecular weight of 155.97 g/mol . The carbon-iodine bond is relatively weak compared to other carbon-halogen bonds, making iodoethane particularly useful as an alkylating agent in organic synthesis .
Stability and Reactivity
Iodoethane is generally stable under normal conditions but exhibits important reactivity characteristics. The compound:
-
Is incompatible with strong bases, magnesium, and strong oxidizing agents
-
Requires stabilization, often achieved with copper chips or silver, to prevent decomposition
The carbon-iodine bond's relative weakness makes iodoethane an excellent substrate for nucleophilic substitution reactions, explaining its utility in organic synthesis .
Thermodynamic Properties
Iodoethane's thermodynamic parameters have been extensively studied and documented, providing insights into its energetic behavior in various chemical processes.
Enthalpies and Free Energies
The following table presents key thermodynamic properties of iodoethane:
These thermodynamic values provide essential information for understanding iodoethane's behavior in chemical reactions and phase transitions .
Critical Properties
Iodoethane has a critical pressure (Pc) of approximately 4700.00 kPa . Its dielectric constant is 7.4 at 20°C, which influences its solvation properties and reactivity in various media .
Spectroscopic Properties
Spectroscopic data for iodoethane, particularly its ionization energy measurements, have been determined through various experimental methods.
Ionization Energy
Multiple studies have investigated the ionization energy of iodoethane using diverse experimental techniques:
Ionization Energy (eV) | Method | Reference | Year |
---|---|---|---|
9.3492 ± 0.0006 | TE | Knoblauch, Strobel, et al. | 1995 |
9.33 | EST | Luo and Pacey | 1992 |
9.33 | PE | Carlson, Gerard, et al. | 1988 |
9.30 | PE | Ohno, Imai, et al. | 1983 |
9.35 | PE | Kimura, Katsumata, et al. | 1981 |
9.346 ± 0.005 | EQ | Lias and Ausloos | 1978 |
9.35 ± 0.02 | PE | Boschi and Salahub | 1974 |
The values demonstrate remarkable consistency across different measurement techniques and research groups, with most measurements falling between 9.30 and 9.35 eV .
Applications and Uses
Iodoethane serves as a versatile reagent in organic chemistry with several important applications.
As an Ethylating Agent
Research Applications
Iodoethane has been extensively studied in various research contexts, contributing to advances in physical chemistry and organic synthesis methodologies.
Surface Chemistry Studies
The interaction of iodoethane with platinum surfaces (Pt(111)) has been analyzed using thermal desorption and X-ray photoelectron spectroscopy techniques . These studies provide insights into surface-mediated reactions and catalytic processes involving alkyl halides.
Spectroscopic Investigations
The microwave spectrum of iodoethane has been recorded and analyzed to understand its molecular structure and dynamics . Additionally, resonance Raman spectroscopy has been employed to study the dynamics of gas-phase photolysis of iodoethane, revealing details about bond-breaking processes and reaction intermediates .
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